Patent-Specified Intermediate for JAK Inhibitor Synthesis vs. Unprotected Analog
The target compound is explicitly cited as a synthetic intermediate in patent WO2012127506 for preparing JAK inhibitors, with a reported synthesis yield of 95% . In contrast, the unprotected analog 4-chloro-5-nitro-7-azaindole (CAS 1245645-97-9) requires a separate N-protection step before it can be used in the same synthetic sequence, typically adding 1-2 steps and reducing overall sequence yield by at least 20-30% based on standard protection/deprotection efficiencies in azaindole chemistry [1]. The patented route uses the phenylsulfonyl-protected intermediate directly for subsequent heteroaryl cross-coupling, demonstrating its operational superiority.
| Evidence Dimension | Synthetic step efficiency for kinase inhibitor assembly |
|---|---|
| Target Compound Data | 95% yield in nitration step; direct entry into patented JAK inhibitor sequence without additional protection |
| Comparator Or Baseline | 4-Chloro-5-nitro-7-azaindole (unprotected analog): Requires additional N-protection step before cross-coupling, adding 1-2 synthetic steps |
| Quantified Difference | Eliminates 1-2 synthetic steps and avoids a 20-30% yield loss from an additional protection stage |
| Conditions | Nitration with tetramethylammonium nitrate and trifluoroacetic anhydride in dichloromethane at -5 to 20°C |
Why This Matters
For procurement, selecting the pre-protected intermediate directly mirrors the patented route, minimizing synthetic risk and maximizing reproducibility when scaling kinase inhibitor programs.
- [1] Zhu, J. et al. Efficient synthesis of 4-O- and C-substituted-7-azaindoles. Synfacts 2021; 17(12): 1326. View Source
